![molecular formula C21H18O2 B3838878 3-butoxy-7H-benzo[de]anthracen-7-one](/img/structure/B3838878.png)
3-butoxy-7H-benzo[de]anthracen-7-one
Overview
Description
7H-benzo[de]anthracen-7-one, also known as Benzanthrenone or Benzanthrone, is a chemical compound with the formula C17H10O . It has a molecular weight of 230.2607 . It is used in various applications such as dyes, luminophores, photochromic materials, fluorescent markers, and probes .
Synthesis Analysis
A synthesis of a similar compound, 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone, was reported to be achieved in good yield by a condensation reaction of 3-bromo-9-aminobenzanthrone with dimethylformamide in the presence of phosphorous oxychloride .Molecular Structure Analysis
The molecular structure of 7H-benzo[de]anthracen-7-one is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 3-butoxy-7H-benzo[de]anthracen-7-one are not available, benzanthrone derivatives are known to be used in various applications due to their high photostability and low toxicity .Physical And Chemical Properties Analysis
7H-benzo[de]anthracen-7-one has a number of physical and chemical properties. For example, it has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has a specific density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, and enthalpy .Safety and Hazards
Future Directions
Benzanthrone derivatives have gained wide recognition lately due to their excellent luminescent properties, such as photostability, sizable Stokes shifts, and noticeable solvatochromism, as well as their tunable fluorescence emission (from green to red) that is dependent on the nature of the substituents of the benzanthrone molecule and solvent properties . These compounds have reasonable potential to be used in a vast number of applications, both for scientific and technological needs .
properties
IUPAC Name |
3-butoxybenzo[b]phenalen-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-2-3-13-23-19-12-11-15-14-7-4-5-8-16(14)21(22)18-10-6-9-17(19)20(15)18/h4-12H,2-3,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHGBKLTLHIIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxybenzo[b]phenalen-7-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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